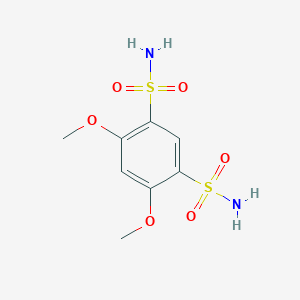![molecular formula C18H27NO4S B245624 Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate, commonly known as TAPS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TAPS is a sulfonamide-based buffer that is widely used in biological and biochemical experiments as a pH stabilizer. In
Mécanisme D'action
TAPS acts as a buffer by accepting or donating protons in response to changes in pH. It has a pKa value of 8.3, which makes it an effective buffer in the pH range of 7.2 to 9.2. TAPS also has a low UV absorbance, making it useful in experiments that involve UV spectroscopy.
Biochemical and Physiological Effects
TAPS has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is widely used in biological and biochemical experiments without any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
TAPS has several advantages for lab experiments, including its ability to maintain a stable pH range, its low UV absorbance, and its non-toxic nature. However, TAPS has some limitations, including its cost, its limited solubility in water, and its potential interference with some assays.
Orientations Futures
There are several future directions for the use of TAPS in scientific research. One potential application is in the development of new drugs and therapies. TAPS has been shown to be effective in stabilizing the pH of intracellular and extracellular solutions, which could be useful in drug delivery systems. Another future direction is in the development of new assays and techniques for biological and biochemical experiments. TAPS could be used as a tool for studying enzyme and protein activity, as well as for measuring intracellular pH.
Conclusion
In conclusion, TAPS is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a widely used buffer for pH stabilization in biological and biochemical experiments, and has several advantages and limitations for lab experiments. TAPS has no known biochemical or physiological effects on living organisms, and has several potential future directions for scientific research.
Méthodes De Synthèse
The synthesis of TAPS involves the reaction of 4-tert-butylbenzenesulfonyl chloride and piperidine with ethyl chloroformate. The reaction occurs in the presence of a base, such as triethylamine, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
TAPS is widely used in scientific research as a buffer for pH stabilization in biological and biochemical experiments. It is particularly useful in experiments that involve the use of enzymes and proteins, as it maintains a stable pH range that is optimal for their activity. TAPS is also used in electrophysiology experiments to stabilize the pH of intracellular and extracellular solutions.
Propriétés
Formule moléculaire |
C18H27NO4S |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
ethyl 1-(4-tert-butylphenyl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C18H27NO4S/c1-5-23-17(20)14-7-6-12-19(13-14)24(21,22)16-10-8-15(9-11-16)18(2,3)4/h8-11,14H,5-7,12-13H2,1-4H3 |
Clé InChI |
AFWXPJXHTRBOAV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)

![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)

![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)
![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)
![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245590.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245597.png)

